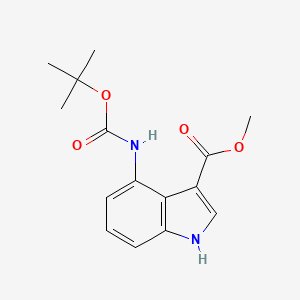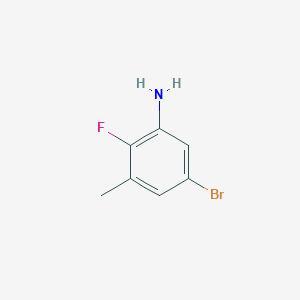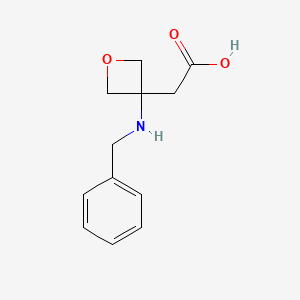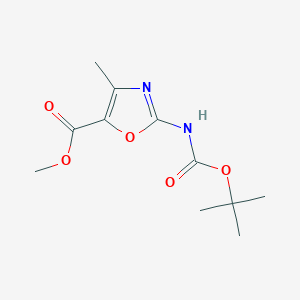![molecular formula C11H15BrN2O B1443900 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide CAS No. 1339403-46-1](/img/structure/B1443900.png)
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide is 271.15 . The molecule consists of a bromine atom (Br) attached to a carbon atom, which is also attached to an acetamide group (CONH2). This carbon is also attached to a benzyl group, which in turn is attached to a dimethylamino group (N(CH3)2).Mechanism of Action
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide has been found to act as an inhibitor of several enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to act as an agonist of the muscarinic acetylcholine receptor, and to bind to the serotonin receptor 5-HT2A. In addition, this compound has been found to modulate the activity of several ion channels, including the nicotinic acetylcholine receptor, the serotonin receptor 5-HT3, and the voltage-gated potassium channel Kv1.3.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and antinociceptive effects in animal models. In addition, it has been found to have a protective effect against oxidative stress and to modulate the activity of several enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Furthermore, it has been found to modulate the activity of several ion channels, including the nicotinic acetylcholine receptor, the serotonin receptor 5-HT3, and the voltage-gated potassium channel Kv1.3.
Advantages and Limitations for Lab Experiments
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide is a highly stable and soluble compound that is useful for a variety of scientific studies. Its stability and solubility make it an ideal reagent for organic synthesis and coordination chemistry experiments. In addition, its ability to act as an inhibitor of several enzymes and as an agonist of the muscarinic acetylcholine receptor make it useful for the study of enzyme inhibition and receptor binding. However, this compound is a relatively new compound, and further research is needed to fully understand its potential applications.
Future Directions
The potential applications of 2-Bromo-n-[4-(dimethylamino)benzyl]acetamide are still being explored, and there are several areas of research that could be further explored in the future. These include further studies of its biochemical and physiological effects, its potential use as a drug, and its effects on other enzymes and receptors. In addition, further research could be conducted on its use as a catalyst in the synthesis of other compounds, and its potential use as a ligand in coordination chemistry. Finally, further research could also be conducted on its effects on oxidative stress and its potential use as an antioxidant.
Scientific Research Applications
2-Bromo-n-[4-(dimethylamino)benzyl]acetamide is a versatile compound that has been studied extensively in recent years due to its unique properties and potential applications in the field of science. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a ligand in coordination chemistry. In addition, it has also been used as a starting material for the synthesis of heterocyclic compounds. Furthermore, this compound has been found to be useful in the study of enzyme inhibition and receptor binding.
properties
IUPAC Name |
2-bromo-N-[[4-(dimethylamino)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDCVMUYEWDRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)


![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)




